(2S)-2-(4-methylphenyl)pyrrolidine
Overview
Description
(2S)-2-(4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2S) configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-methylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-(4-methylphenyl)pyrrole using chiral catalysts. Another method includes the enantioselective addition of organometallic reagents to chiral imines derived from 4-methylbenzaldehyde and pyrrolidine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using chiral ligands and catalysts. The choice of catalyst and reaction conditions is crucial to achieving high enantioselectivity and yield. Continuous flow reactors and other advanced technologies may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrrolidines .
Scientific Research Applications
(2S)-2-(4-methylphenyl)pyrrolidine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-methylphenyl)pyrrolidine: The enantiomer of (2S)-2-(4-methylphenyl)pyrrolidine, with a different three-dimensional arrangement.
2-(4-methylphenyl)pyrrolidine: The racemic mixture containing both (2S) and (2R) enantiomers.
2-phenylpyrrolidine: A similar compound without the methyl group on the phenyl ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its unique properties make it valuable in asymmetric synthesis and various research applications.
Properties
IUPAC Name |
(2S)-2-(4-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427461 | |
Record name | AC1ODYEV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217847-41-0 | |
Record name | AC1ODYEV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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